3,5-Dichloro-2-nitrophenol 3,5-Dichloro-2-nitrophenol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13796055
InChI: InChI=1S/C6H3Cl2NO3/c7-3-1-4(8)6(9(11)12)5(10)2-3/h1-2,10H
SMILES: C1=C(C=C(C(=C1O)[N+](=O)[O-])Cl)Cl
Molecular Formula: C6H3Cl2NO3
Molecular Weight: 208.00 g/mol

3,5-Dichloro-2-nitrophenol

CAS No.:

Cat. No.: VC13796055

Molecular Formula: C6H3Cl2NO3

Molecular Weight: 208.00 g/mol

* For research use only. Not for human or veterinary use.

3,5-Dichloro-2-nitrophenol -

Specification

Molecular Formula C6H3Cl2NO3
Molecular Weight 208.00 g/mol
IUPAC Name 3,5-dichloro-2-nitrophenol
Standard InChI InChI=1S/C6H3Cl2NO3/c7-3-1-4(8)6(9(11)12)5(10)2-3/h1-2,10H
Standard InChI Key AJEHWOKVPSKSLG-UHFFFAOYSA-N
SMILES C1=C(C=C(C(=C1O)[N+](=O)[O-])Cl)Cl
Canonical SMILES C1=C(C=C(C(=C1O)[N+](=O)[O-])Cl)Cl

Introduction

3,5-Dichloro-2-nitrophenol is an organic compound belonging to the nitrophenol family, characterized by the presence of nitro (-NO2_2) and hydroxyl (-OH) functional groups attached to a benzene ring, along with two chlorine atoms at positions 3 and 5. This compound is a derivative of phenol and is of interest due to its potential applications in industrial chemistry, environmental studies, and biological research.

Synthesis

The synthesis of 3,5-dichloro-2-nitrophenol typically involves electrophilic substitution reactions starting from chlorinated aromatic precursors. A common approach includes:

  • Nitration Reaction: Chlorinated phenols are subjected to nitration using concentrated nitric acid or a nitrating mixture (HNO3_3/H2_2SO4_4).

  • Chlorination: Phenols are chlorinated using reagents such as chlorine gas or sodium hypochlorite under controlled conditions.

These reactions require careful temperature management to prevent over-substitution or decomposition of the product.

Applications

  • Industrial Use:

    • Precursor for synthesizing dyes and pigments.

    • Intermediate in the production of agrochemicals like herbicides and fungicides.

  • Biological Activity:

    • Exhibits antimicrobial properties against Gram-positive bacteria such as Staphylococcus aureus.

    • Potential fungicidal activity against species like Aspergillus terreus.

  • Environmental Studies:

    • Used as a model compound in studies on chlorinated phenols' environmental behavior, including degradation pathways and toxicity.

Toxicity and Environmental Impact

Chlorinated nitrophenols, including 3,5-dichloro-2-nitrophenol, are known for their persistence in the environment due to their resistance to biodegradation. Key concerns include:

  • Toxicity: These compounds can be toxic to aquatic organisms, affecting ecosystems at relatively low concentrations.

  • Bioaccumulation: Their hydrophobic nature may lead to accumulation in living organisms.

  • Degradation Pathways: Research on microbial degradation pathways has shown that specialized bacteria can metabolize these compounds under specific conditions.

Analytical Methods

The identification and quantification of 3,5-dichloro-2-nitrophenol are conducted using advanced analytical techniques:

  • Spectroscopic Methods:

    • UV-Vis Spectroscopy: Detection based on characteristic absorption peaks.

    • FTIR: Identification of functional groups such as -OH and -NO2_2.

  • Chromatographic Techniques:

    • High-Performance Liquid Chromatography (HPLC): For separation and quantification.

    • Gas Chromatography-Mass Spectrometry (GC-MS): For detailed structural analysis.

Research Findings

Recent studies have highlighted several aspects of chlorinated nitrophenols:

  • Biological Interactions:

    • Interaction with DNA has been studied for potential therapeutic applications or toxicity mechanisms .

  • Structure-Activity Relationships (SAR):

    • The presence of electron-withdrawing groups (chlorine and nitro) enhances the compound's reactivity and biological activity .

  • Environmental Degradation:

    • Photodegradation under UV light has been explored as a method for mitigating environmental contamination.

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